molecular formula C23H19N3O2S B2495569 N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide CAS No. 898443-98-6

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide

Cat. No.: B2495569
CAS No.: 898443-98-6
M. Wt: 401.48
InChI Key: NRKKSTCJDGVKJA-UHFFFAOYSA-N
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Description

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom The compound also features a diphenylacetamide moiety and a methylsulfanyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Introduction of the methylsulfanyl group: This step involves the substitution of a hydrogen atom on the phenyl ring with a methylsulfanyl group, often using a methylthiolating agent.

    Attachment of the diphenylacetamide moiety: This can be accomplished through an amide coupling reaction, where the oxadiazole intermediate is reacted with diphenylacetic acid or its derivative in the presence of a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring and the diphenylacetamide moiety may interact with enzymes or receptors, leading to modulation of their activity. The methylsulfanyl group may also play a role in enhancing the compound’s binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    N-[5-chloro-2-(methylsulfanyl)phenyl]acetamide: Similar structure but with a chlorine atom instead of the oxadiazole ring.

    N-methyl-2-(methylsulfanyl)acetamide: Lacks the oxadiazole ring and diphenylacetamide moiety.

Uniqueness

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts specific chemical properties and potential biological activities. The combination of the oxadiazole ring, diphenylacetamide moiety, and methylsulfanyl group makes this compound distinct from other similar compounds.

Properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-29-19-15-9-8-14-18(19)22-25-26-23(28-22)24-21(27)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKKSTCJDGVKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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